An In-depth Technical Guide to Kauniolide: Chemical Structure and Biosynthesis
An In-depth Technical Guide to Kauniolide: Chemical Structure and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kauniolide is a naturally occurring sesquiterpene lactone belonging to the guaianolide class. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and elucidated biosynthetic pathway. Detailed experimental protocols for the in vitro synthesis of Kauniolide are presented, alongside a visualization of its biosynthesis from the precursor farnesyl pyrophosphate. While the chemical and biosynthetic aspects of Kauniolide are increasingly understood, this guide also highlights the current gap in publicly available quantitative data regarding its specific biological activities and interactions with cellular signaling pathways, identifying an area ripe for future investigation.
Chemical Structure and Physicochemical Properties
Kauniolide is a sesquiterpenoid with a characteristic tricyclic guaianolide skeleton. Its chemical identity is well-established through various spectroscopic and analytical techniques.
Table 1: Chemical and Physical Properties of Kauniolide
| Property | Value | Source |
| IUPAC Name | (3aS,9aS,9bS)-6,9-dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one | --INVALID-LINK-- |
| Molecular Formula | C₁₅H₁₈O₂ | --INVALID-LINK-- |
| Molecular Weight | 230.30 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CC1=C2CC=C([C@@H]2[C@@H]3--INVALID-LINK--C(=C)C(=O)O3)C | --INVALID-LINK-- |
| InChI | InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5,12-14H,3-4,6-7H2,1-2H3/t12-,13-,14-/m0/s1 | --INVALID-LINK-- |
| InChIKey | AVLOGKPJWQCTLP-IHRRRGAJSA-N | --INVALID-LINK-- |
| CAS Number | 81066-45-7 | --INVALID-LINK-- |
| XLogP3 | 2.1 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
| Exact Mass | 230.130679813 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 230.130679813 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 26.3 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 17 | --INVALID-LINK-- |
| Complexity | 467 | --INVALID-LINK-- |
Biosynthesis of Kauniolide
Kauniolide is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids. The key step in its formation is the conversion of costunolide to kauniolide, a reaction catalyzed by the cytochrome P450 enzyme, kauniolide synthase (KLS). This transformation involves a stereoselective hydroxylation at the C3 position of costunolide, followed by water elimination, cyclization, and regioselective deprotonation.[1][2][3][4] The activity of this enzyme has been demonstrated in vitro using yeast microsome assays.[5][6]
Experimental Protocol: In Vitro Kauniolide Synthase Assay using Yeast Microsomes
This protocol describes the methodology for demonstrating the enzymatic conversion of costunolide to kauniolide using microsomes from yeast expressing the kauniolide synthase (KLS) gene.[5]
1. Yeast Culture and Microsome Isolation:
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Recombinant yeast colonies expressing the KLS gene are selected on a suitable solid synthetic dextrose minimal medium.
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Microsomes are prepared from the yeast cultures as previously described by Pompon et al. (1996).[5]
2. In Vitro Enzyme Assay:
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The enzymatic reaction is set up in a suitable buffer at 25°C.
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Costunolide is added to the reaction mixture containing the yeast microsomes.
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The reaction is incubated for 2 hours at 250 rpm.
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To facilitate detection, cysteine (3 mM) can be added to the reaction to form a kauniolide-cysteine conjugate, followed by an additional 30-minute incubation.[5]
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The reaction is stopped by adding an equal volume of methanol containing 0.1% formic acid.
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The sample is vortexed, sonicated for 15 minutes, and centrifuged at 21,000 g.[5]
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The supernatant is collected for analysis.
3. Product Analysis:
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The reaction product is analyzed by LC-Orbitrap-FTMS to detect the formation of kauniolide or its cysteine conjugate.[5]
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The mass spectrum of the product is compared to a kauniolide standard to confirm its identity.[5]
Biosynthetic Pathway of Kauniolide
The following diagram illustrates the key steps in the biosynthesis of Kauniolide, starting from the precursor Farnesyl pyrophosphate.
Biological Activity and Signaling Pathways
While the precursor molecule, costunolide, has been investigated for various biological activities, including anti-cancer and anti-inflammatory effects, there is a notable lack of publicly available quantitative data specifically for Kauniolide.[7] Extensive searches for cytotoxicity data, anti-inflammatory activity (e.g., IC50 values), and anticancer effects of Kauniolide did not yield specific quantitative results.
Similarly, information regarding the direct interaction of Kauniolide with and modulation of specific cellular signaling pathways is currently not well-documented in the scientific literature. The primary focus of existing research has been on its biosynthesis.[1][2][3][4]
Future Directions
The elucidation of the chemical structure and biosynthetic pathway of Kauniolide provides a solid foundation for further research. The lack of quantitative biological activity data represents a significant knowledge gap and a compelling area for future investigation. Key research areas that would significantly advance the understanding and potential application of Kauniolide include:
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Quantitative assessment of biological activity: High-throughput screening and targeted in vitro assays to determine the cytotoxic, anti-inflammatory, anti-cancer, and other potential therapeutic activities of Kauniolide, including the determination of IC50 values against various cell lines and molecular targets.
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Identification of molecular targets and signaling pathways: Studies to identify the specific cellular proteins and signaling cascades that are modulated by Kauniolide. This could involve techniques such as proteomics, transcriptomics, and specific reporter assays (e.g., NF-κB).
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Structure-activity relationship (SAR) studies: Synthesis and biological evaluation of Kauniolide analogs to understand the structural features essential for its biological activity.
Conclusion
Kauniolide is a structurally defined natural product with a well-characterized biosynthetic pathway. This technical guide has summarized its key chemical properties and the experimental approaches used to study its formation. The current scarcity of data on its biological activities and molecular targets underscores a critical need for further research to unlock the potential of this guaianolide sesquiterpene lactone for drug development and other scientific applications.
References
- 1. Kauniolide synthase is a P450 with unusual hydroxylation and cyclization-elimination activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kauniolide synthase is a P450 with unusual hydroxylation and cyclization-elimination activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. CRISPR/Cas9 targeted inactivation of the kauniolide synthase in chicory results in accumulation of costunolide and its conjugates in taproots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9 targeted inactivation of the kauniolide synthase in chicory results in accumulation of costunolide and its conjugates in taproots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
